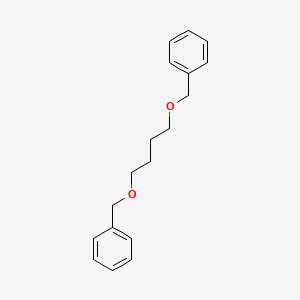
1,4-Dibenzyloxybutane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dibenzyloxybutane is an organic compound with the molecular formula C18H20O2. It consists of a butane backbone with two benzyloxy groups attached at the 1 and 4 positions. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: 1,4-Dibenzyloxybutane can be synthesized through several methods. One common approach involves the reaction of 1,4-butanediol with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles to laboratory methods, with optimizations for scale, cost, and efficiency. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions: 1,4-Dibenzyloxybutane undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1,4-butanediol and benzyl alcohol.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in aprotic solvents.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 1,4-Butanediol, benzyl alcohol.
Substitution: Various substituted butane derivatives depending on the nucleophile used.
科学研究应用
1,4-Dibenzyloxybutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for diols.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,4-Dibenzyloxybutane largely depends on the specific reactions it undergoes. For example, in oxidation reactions, the benzyloxy groups are converted to aldehydes or acids through the transfer of oxygen atoms. In reduction reactions, hydrogen atoms are added to the molecule, breaking the benzyloxy groups into simpler alcohols. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
相似化合物的比较
1,4-Butanediol: A primary alcohol with similar reactivity but lacking the benzyloxy groups.
1,4-Dimethoxybutane: Similar structure but with methoxy groups instead of benzyloxy groups.
1,4-Dibenzyloxy-2-butene: Contains a double bond in the butane backbone, leading to different reactivity.
Uniqueness: 1,4-Dibenzyloxybutane is unique due to the presence of benzyloxy groups, which impart distinct chemical properties and reactivity. These groups make it a valuable intermediate in organic synthesis and provide versatility in various chemical transformations.
属性
CAS 编号 |
6282-65-1 |
|---|---|
分子式 |
C18H22O2 |
分子量 |
270.4 g/mol |
IUPAC 名称 |
4-phenylmethoxybutoxymethylbenzene |
InChI |
InChI=1S/C18H22O2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2 |
InChI 键 |
OMLVOCZNGZGCJF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COCCCCOCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


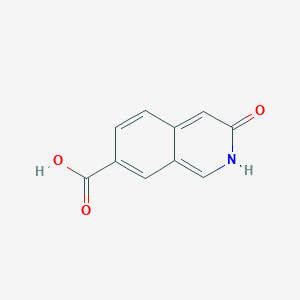
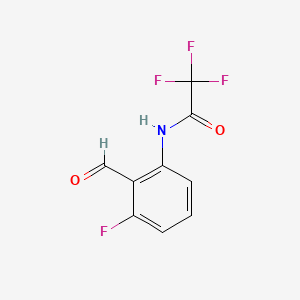


![Methyl 1-(carbamoylamino)-4-[(4-chlorophenyl)carbamoyl]-2,5-dimethyl-pyrrole-3-carboxylate](/img/structure/B14021203.png)

![7-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B14021209.png)
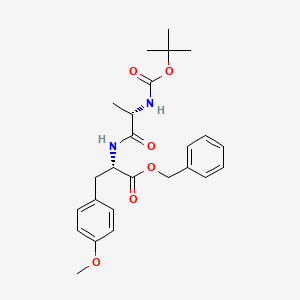
![BenZyl methyl[2-[5-[[(methylamino)sulphonyl]methyl]-1H-indol-3-yl]ethyl]carbamate](/img/structure/B14021220.png)

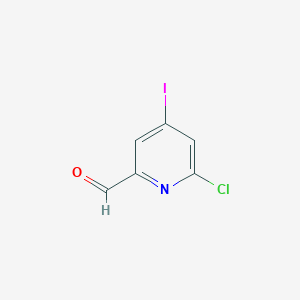
![N-[(9R)-6'-Methoxycinchonan-9-yl]-8-quinolinesulfonamide](/img/structure/B14021236.png)
![Ethyl 4-[3-[8-(4-ethoxycarbonylpiperazin-1-YL)-3,7-dimethyl-2,6-dioxo-purin-1-YL]-2-hydroxy-propyl]piperazine-1-carboxylate](/img/structure/B14021240.png)

